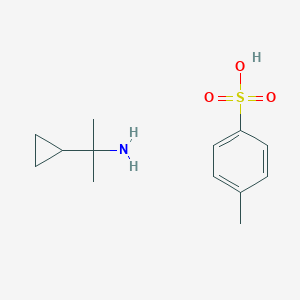
Sel de p-toluènesulfonate de 2-cyclopropyl-2-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound with the molecular formula C₆H₁₃N·C₇H₈O₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group and a propylamine moiety, which are linked to a p-toluenesulfonate salt.
Applications De Recherche Scientifique
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.
Salt Formation: The cyclopropylmethylamine is then reacted with p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol, to form the p-toluenesulfonate salt.
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is scaled up using large reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylamines or cyclopropyl alcohols.
Substitution: Cyclopropyl derivatives with various functional groups.
Mécanisme D'action
The mechanism by which 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Lacks the propyl group and p-toluenesulfonate salt, making it less complex.
Propylamine: Does not contain the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethylamine: Similar structure but without the p-toluenesulfonate salt.
Uniqueness
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is unique due to the combination of the cyclopropyl and propylamine groups with the p-toluenesulfonate salt. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
172947-14-7 |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |
Clé InChI |
RGWMDWPKOOWZSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


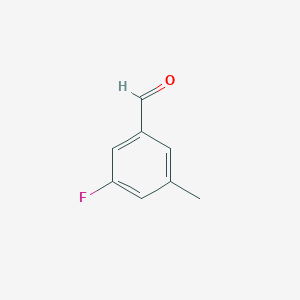
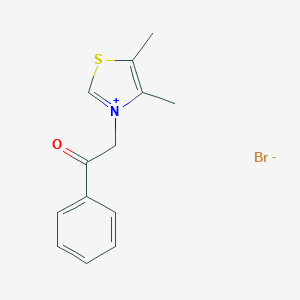
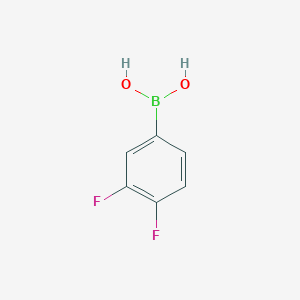
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
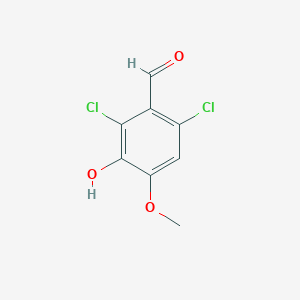
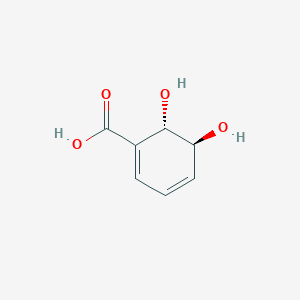
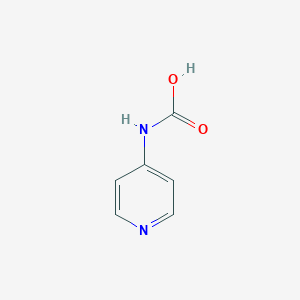
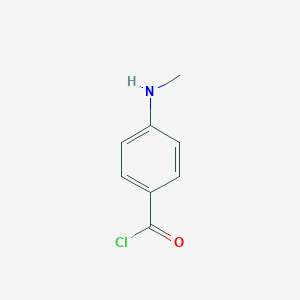
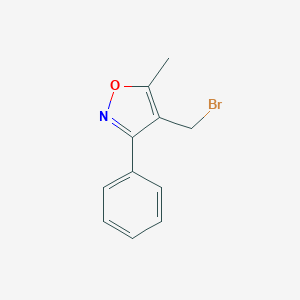
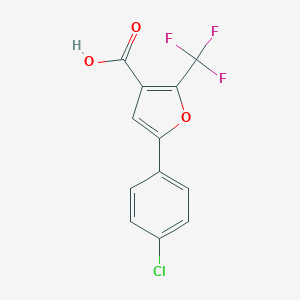
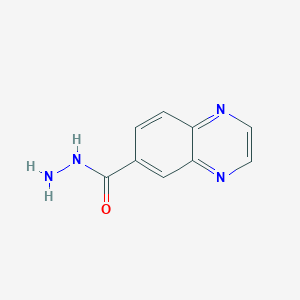

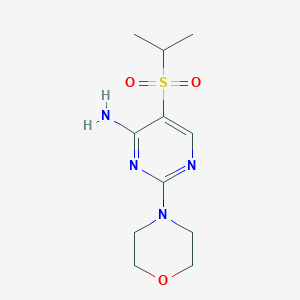
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
